molecular formula C5H6N2O2 B15257379 3-Amino-2-cyanobut-2-enoic acid

3-Amino-2-cyanobut-2-enoic acid

Cat. No.: B15257379
M. Wt: 126.11 g/mol
InChI Key: YAWLDYBYFGSVLD-ARJAWSKDSA-N
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Description

3-Amino-2-cyanobut-2-enoic acid is a structurally unique compound featuring a conjugated system with a carboxylic acid group, a cyano substituent at position 2, and an amino group at position 3 on a but-2-enoic acid backbone. Its stereoelectronic properties make it a candidate for cyclization reactions, heterocycle formation, and asymmetric catalysis.

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

(Z)-3-amino-2-cyanobut-2-enoic acid

InChI

InChI=1S/C5H6N2O2/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H,8,9)/b4-3-

InChI Key

YAWLDYBYFGSVLD-ARJAWSKDSA-N

Isomeric SMILES

C/C(=C(\C#N)/C(=O)O)/N

Canonical SMILES

CC(=C(C#N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyanobut-2-enoic acid typically involves the reaction of cyanoacetic acid with an appropriate amine under controlled conditions. One common method is the cyanoacetylation of amines, where cyanoacetic acid reacts with an amine in the presence of a catalyst to form the desired product .

Industrial Production Methods: While specific industrial production methods for 3-Amino-2-cyanobut-2-enoic acid are not well-documented, the general approach involves large-scale cyanoacetylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-cyanobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-2-cyanobut-2-enoic acid is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate for various biochemical reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their therapeutic properties.

Industry: In the industrial sector, 3-Amino-2-cyanobut-2-enoic acid is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyanobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also participate in signaling pathways by binding to receptors and modulating their activity .

Comparison with Similar Compounds

Key Compounds for Comparison:

Compound Name Functional Groups/Substituents Backbone Structure Notable Features Reference
3-Amino-2-cyanobut-2-enoic acid Carboxylic acid, cyano (C2), amino (C3) But-2-enoic acid Conjugated system with strong EWG and EDG
2-Aminobut-3-enoic acid Carboxylic acid, amino (C2) But-3-enoic acid Amino at C2; double bond at C3
Methyl 3-(methylamino)but-2-enoate Ester (C1), methylamino (C3) But-2-enoate Ester group enhances lipophilicity
(S)-2-Aminobut-3-enoic acid Carboxylic acid, amino (C2) But-3-enoic acid Chiral center at C2

Abbreviations : EWG = electron-withdrawing group; EDG = electron-donating group.

Analysis:

Backbone and Functional Group Positioning: Unlike 2-aminobut-3-enoic acid (double bond at C3, amino at C2) , the target compound’s double bond at C2 places the cyano and amino groups in conjugation with the carboxylic acid, enhancing resonance stabilization and acidity.

Acidity and Reactivity: The carboxylic acid group in 3-amino-2-cyanobut-2-enoic acid is expected to exhibit higher acidity (pKa ~2–3) compared to 2-aminobut-3-enoic acid (pKa ~4–5) due to the electron-withdrawing cyano group . Methyl 3-(methylamino)but-2-enoate lacks the carboxylic acid, making it less polar and more suitable for hydrophobic environments.

Synthetic Utility: Compounds like methyl 3-arylamino-2-benzoylaminobut-2-enoate () undergo cyclization with PPA to form heterocycles (e.g., oxazoloquinolines) . The cyano group in the target compound may facilitate similar cyclizations but with altered regioselectivity due to its electronic effects.

Stereochemical and Electronic Considerations

  • Chirality: While (S)- and (R)-2-aminobut-3-enoic acids exhibit stereoisomerism , 3-amino-2-cyanobut-2-enoic acid may display E/Z isomerism at the C2 double bond.
  • Electronic Effects: The cyano group’s strong electron withdrawal likely stabilizes the enol tautomer of the carboxylic acid, a feature absent in analogues like ethyl 3-(dimethylamino)acrylate .

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